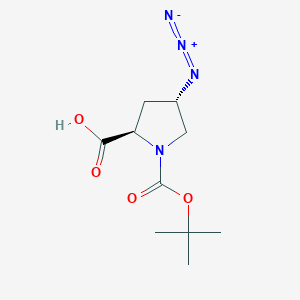(4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline
CAS No.: 132622-77-6
Cat. No.: VC4392275
Molecular Formula: C10H16N4O4
Molecular Weight: 256.262
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 132622-77-6 |
|---|---|
| Molecular Formula | C10H16N4O4 |
| Molecular Weight | 256.262 |
| IUPAC Name | (2R,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m0/s1 |
| Standard InChI Key | JZEOWBJXFSZTJU-NKWVEPMBSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
(4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline (IUPAC name: (2R,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid) adopts a rigid pyrrolidine ring structure with stereochemical specificity at the second and fourth carbons. The Boc group shields the nitrogen during synthetic procedures, while the azido moiety provides a reactive handle for further modifications. The compound’s stereochemistry is critical for its interactions in chiral environments, such as enzyme active sites .
Table 1: Key Physicochemical Properties
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of (4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline involves sequential protection and functionalization steps:
-
Boc Protection of D-Proline: D-proline reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine, yielding Boc-protected proline .
-
Azidation: The hydroxyl group at the fourth carbon is converted to a leaving group (e.g., tosylate) and subsequently displaced by sodium azide (NaN₃), introducing the azido functionality .
Industrial-scale production optimizes these steps using continuous flow reactors and automated purification systems to achieve high yields (>85%) and purity (>98%) .
Chemical Reactivity and Applications
Azido Group Reactivity
The azido group enables diverse transformations:
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the azide to an amine, forming (4S)-1-(tert-Butoxycarbonyl)-4-amino-D-proline, a precursor for peptide coupling .
-
Cycloaddition: The Huisgen 1,3-dipolar cycloaddition with alkynes, catalyzed by Cu(I), generates triazole linkages for bioconjugation .
Role in Peptide Synthesis
The Boc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols. After incorporation into peptide chains, mild acid treatment (e.g., trifluoroacetic acid) removes the Boc group without affecting the azide, enabling post-synthetic modifications .
Biological Interactions and Mechanisms
Enzyme Modulation
Studies on related proline derivatives reveal potential interactions with enzymes such as proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (P5CR). The azido group may act as a bioisostere for hydroxyl or amine groups, altering substrate binding in microbial catabolic pathways .
P-Glycoprotein Interactions
Derivatives of Boc-protected azido-proline have been shown to modulate P-glycoprotein (P-gp), an efflux transporter associated with multidrug resistance. By stimulating ATPase activity, these compounds enhance the intracellular retention of chemotherapeutic agents like paclitaxel .
Comparative Analysis with Analogous Compounds
Structural Analogues
-
(2R,4S)-1-Boc-4-hydroxy-D-proline: Replacing the azido group with a hydroxyl reduces reactivity but increases hydrogen-bonding potential, favoring interactions with proteases .
-
(4R)-1-Boc-4-ethoxy-D-proline: The ethoxy group enhances lipophilicity, improving membrane permeability in drug delivery systems .
Table 2: Functional Group Impact on Properties
| Compound | Functional Group | Key Application |
|---|---|---|
| (4S)-1-Boc-4-azido-D-proline | -N₃ | Bioorthogonal chemistry |
| (2R,4S)-1-Boc-4-hydroxy-D-proline | -OH | Enzyme inhibition |
| (4R)-1-Boc-4-ethoxy-D-proline | -OCH₂CH₃ | Lipophilic drug design |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a building block for protease inhibitors (e.g., HCV NS3/4A inhibitors) and anticancer agents targeting proline-dependent metabolic pathways .
Biomaterial Functionalization
In tissue engineering, azido-proline derivatives enable site-specific conjugation of peptides to hydrogels via strain-promoted azide-alkyne cycloaddition (SPAAC), enhancing scaffold bioactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume